N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, commonly referred to as MPPPA, is a small molecule that has been studied extensively for its potential applications in scientific research. MPPPA has been studied for its ability to act as a ligand for various proteins, as well as its potential to act as an inhibitor of certain biochemical processes.
Wirkmechanismus
MPPPA binds to the active site of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. By binding to the active site of COX-2, MPPPA inhibits the enzyme and prevents the production of pro-inflammatory molecules. Additionally, MPPPA has been shown to inhibit the production of nitric oxide, which is an important signaling molecule involved in the regulation of inflammation.
Biochemical and Physiological Effects
MPPPA has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that MPPPA can reduce inflammation in various cell types, including macrophages, endothelial cells, and fibroblasts. Additionally, MPPPA has been studied for its potential to act as an inhibitor of nitric oxide production, which could potentially reduce inflammation in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
MPPPA has been studied extensively for its potential applications in scientific research. One of the main advantages of using MPPPA in laboratory experiments is that it is a small molecule, making it easier to manipulate and study in laboratory settings. Additionally, MPPPA has been optimized for use in laboratory experiments, making it a suitable choice for use in scientific research. However, there are some potential limitations to using MPPPA in laboratory experiments. For example, MPPPA is not as potent as some other compounds, making it less suitable for use in experiments that require high concentrations of the compound. Additionally, MPPPA is not as specific as some other compounds, meaning that it may not be as effective in targeting certain proteins or biochemical processes.
Zukünftige Richtungen
There are a number of potential future directions for the study of MPPPA. One potential direction is to further study the potential of MPPPA as an anti-inflammatory agent. Additionally, further research could be conducted to study the potential of MPPPA as an inhibitor of nitric oxide production. Additionally, further research could be conducted to study the potential of MPPPA as a ligand for proteins involved in various biochemical processes. Finally, further research could be conducted to study the potential of MPPPA as a therapeutic agent for various diseases.
Synthesemethoden
MPPPA can be synthesized using a variety of methods, including the Grubbs-Hoveyda reaction and the Buchwald-Hartwig reaction. The Grubbs-Hoveyda reaction involves the use of ruthenium-based catalysts to form C-C bonds between two molecules, while the Buchwald-Hartwig reaction involves the use of palladium-based catalysts to form C-N bonds. The synthesis of MPPPA has been optimized for use in laboratory settings, making it a suitable choice for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MPPPA has been studied for its potential applications in scientific research. It has been shown to act as a ligand for various proteins, including the enzyme cyclooxygenase-2 (COX-2). MPPPA has also been studied for its potential to act as an inhibitor of certain biochemical processes, such as the production of nitric oxide. MPPPA has been studied for its potential to act as an anti-inflammatory agent, and has been used in laboratory experiments to study the effects of inflammation on various cell types.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-6-5-9-17(12-15)23-20(26)14-27-21-19-13-18(16-7-3-2-4-8-16)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYEPUULXMOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.